molecular formula C7H6OS4 B14244627 1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one CAS No. 183867-62-1

1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one

Cat. No.: B14244627
CAS No.: 183867-62-1
M. Wt: 234.4 g/mol
InChI Key: KWQOHCHVKIREBN-UHFFFAOYSA-N
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Description

1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one is a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one typically involves the cyclization of appropriate precursors containing sulfur atoms. Common synthetic routes may include:

    Cyclization of dithiols: Using dithiols and appropriate oxidizing agents to form the tetrathiepin ring.

    Sulfur insertion reactions: Inserting sulfur atoms into pre-formed carbon frameworks.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable reactions with high yields and purity. These methods may include:

    Continuous flow synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalytic processes: Employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction to thiols or thioethers using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions at the sulfur atoms.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Thiols, thioethers.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved could include:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: A sulfur-containing heterocycle with similar structural features.

    Dibenzothiepin: Another sulfur-containing compound with a different ring structure.

    Thianthrene: A related compound with two sulfur atoms in the ring.

Uniqueness

1,2,3,4lambda~4~-Benzotetrathiepin-4(5H)-one is unique due to its specific arrangement of sulfur atoms and the resulting chemical properties

Properties

CAS No.

183867-62-1

Molecular Formula

C7H6OS4

Molecular Weight

234.4 g/mol

IUPAC Name

5H-1,2,3,4λ4-benzotetrathiepine 4-oxide

InChI

InChI=1S/C7H6OS4/c8-12-5-6-3-1-2-4-7(6)9-10-11-12/h1-4H,5H2

InChI Key

KWQOHCHVKIREBN-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2SSSS1=O

Origin of Product

United States

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